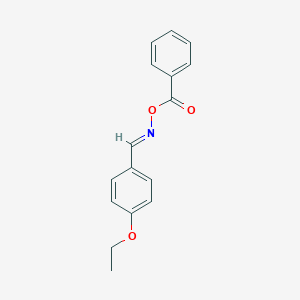methylene]benzenesulfonohydrazide](/img/structure/B412112.png)
4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide is a complex organic compound with the molecular formula C28H34N2O3S. This compound is characterized by its unique structure, which includes a sulfonamide group, a phenylmethylidene moiety, and an octoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of an octoxyphenyl group and a phenylmethylidene moiety.
Properties
Molecular Formula |
C28H34N2O3S |
|---|---|
Molecular Weight |
478.6g/mol |
IUPAC Name |
4-methyl-N-[(E)-[(4-octoxyphenyl)-phenylmethylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C28H34N2O3S/c1-3-4-5-6-7-11-22-33-26-18-16-25(17-19-26)28(24-12-9-8-10-13-24)29-30-34(31,32)27-20-14-23(2)15-21-27/h8-10,12-21,30H,3-7,11,22H2,1-2H3/b29-28+ |
InChI Key |
RJRXSXFOLLBIFZ-ZQHSETAFSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C(=N/NS(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


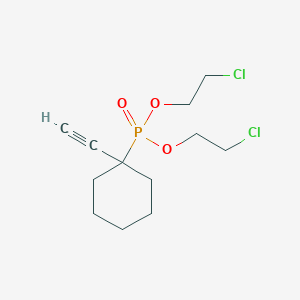
![2-[(5-Quinolinylimino)methyl]phenol](/img/structure/B412032.png)
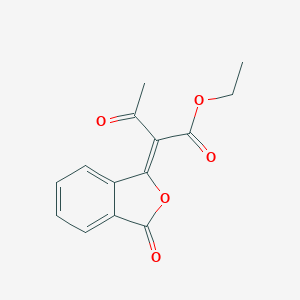
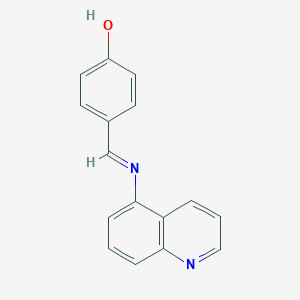
![2-[(4-Chlorophenyl)iminomethyl]-6-prop-2-enylphenol](/img/structure/B412037.png)
![2-Allyl-6-{[(2-bromo-4-methylphenyl)imino]methyl}phenol](/img/structure/B412039.png)
![2-{[(2-Chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B412040.png)
![1,3-Benzenediol, 4-[(1-naphthalenylimino)methyl]-](/img/structure/B412043.png)
![4-Bromo-2-{[(2,6-dimethylphenyl)imino]methyl}phenol](/img/structure/B412044.png)
![N'-[1-(3,4-dichlorophenyl)ethylidene]isonicotinohydrazide](/img/structure/B412045.png)
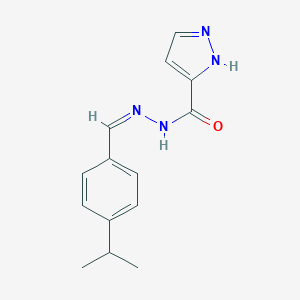
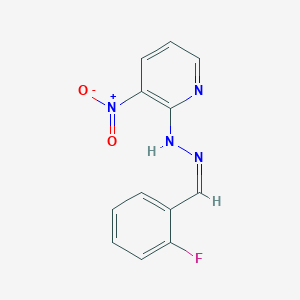
![2-[(2-Hydroxy-5-nitrobenzylidene)amino]benzonitrile](/img/structure/B412049.png)
